4-Isobutylstyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

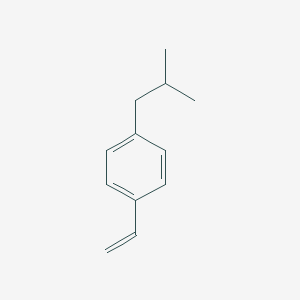

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979636 | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-56-4 | |

| Record name | p-Isobutylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Isobutylstyrene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Properties

This compound, also known as p-isobutylstyrene, is a colorless liquid.[1] It is widely utilized in the production of polymers and resins due to its excellent solubility and compatibility with various materials.[1] The compound exhibits high thermal stability and resistance to oxidation, making it suitable for applications in adhesives, coatings, and sealants.[1]

Quantitative Data Summary

The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₆[1][2] |

| Molecular Weight | 160.26 g/mol [2] |

| Boiling Point | 227°C[1] |

| Melting Point | -36.9°C (estimate)[1] |

| Density | 0.882 g/cm³[1] |

| Refractive Index | 1.5218[1] |

| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C (Predicted)[1] |

| Flash Point | 85°C[1] |

Chemical Structure

This compound is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a vinyl group and an isobutyl group at the para position (positions 1 and 4, respectively). The compound is achiral and has no defined stereocenters.[2]

Structural Identifiers

-

SMILES : C=Cc1ccc(cc1)CC(C)C[2]

-

InChI : InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3[2][3]

Structural Diagram

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 1-(4-isobutylphenyl)ethanol. This precursor can be obtained through the reduction of 4'-isobutylacetophenone. The dehydration step is typically carried out using an acid catalyst.

Materials:

-

1-(4-isobutylphenyl)ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of 1-(4-isobutylphenyl)ethanol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹.[5]

-

Aliphatic C-H stretch: Strong absorptions between 3000 and 2850 cm⁻¹ due to the isobutyl and vinyl groups.[5]

-

C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1490-1450 cm⁻¹.[5]

-

C=C stretch (vinyl): An absorption band in the range of 1680-1630 cm⁻¹.[6]

-

Out-of-plane C-H bend (vinyl): Strong bands in the 1000-600 cm⁻¹ region, which can help distinguish the substitution pattern of the alkene.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals include:

-

Aromatic protons appearing as multiplets in the range of 7.0-7.5 ppm.

-

Vinyl protons exhibiting complex multiplets between 5.0 and 6.5 ppm.

-

The methine proton of the isobutyl group as a multiplet around 1.8-2.0 ppm.

-

The methylene protons of the isobutyl group as a doublet around 2.4-2.6 ppm.

-

The methyl protons of the isobutyl group as a doublet around 0.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

3. Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak (M⁺) would be observed at m/z = 160.

-

Common fragmentation patterns would involve the loss of a methyl group (M-15) or a propyl group (M-43) from the isobutyl side chain.

Caption: Spectroscopic analysis workflow.

References

4-Isobutylstyrene CAS number and molecular weight

An In-depth Technical Guide to 4-Isobutylstyrene

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate, particularly relevant in the fields of pharmaceutical development and polymer science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.

Core Properties of this compound

This compound, also known as p-isobutylstyrene, is an aromatic hydrocarbon. It is recognized as a significant process impurity in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 63444-56-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆ | [2][3][4][5] |

| Molecular Weight | 160.26 g/mol | [1][3][5] |

| Synonyms | p-Isobutylstyrene, 1-Ethenyl-4-(2-methylpropyl)benzene, 1-(4′-Isobutylphenyl)ethene, 1-Isobutyl-4-vinylbenzene | [2][3][4] |

| Appearance | Colorless liquid | [4] |

| Applications | Chemical synthesis, polymer and resin production, pharmaceutical and industrial research | [2][4] |

Synthesis of this compound

The synthesis of this compound is a critical process, both for its direct applications and for understanding its formation as an impurity in other manufacturing processes. A common laboratory-scale synthesis involves the Wittig reaction, a reliable method for creating alkenes.

Experimental Protocol: Wittig Reaction for this compound Synthesis

This protocol outlines the synthesis of this compound from 4-isobutylbenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous ether or tetrahydrofuran (THF) as a solvent

-

4-Isobutylbenzaldehyde

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Apparatus for extraction and distillation

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and slowly add the strong base to form the ylide, triphenylphosphine methylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: While maintaining the inert atmosphere and cooling, add a solution of 4-isobutylbenzaldehyde in the same anhydrous solvent dropwise to the ylide suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Logical Relationship of this compound

The following diagram illustrates the logical relationships between the synthesis, properties, and applications of this compound.

Caption: Synthesis, properties, and applications of this compound.

Analytical Workflow for Impurity Profiling

In the context of drug development, particularly for Ibuprofen, the detection and quantification of this compound as an impurity are crucial for quality control. High-performance liquid chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Analysis of this compound in Ibuprofen

Objective: To quantify the amount of this compound in a sample of Ibuprofen.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Ibuprofen sample

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid to adjust the pH. The exact ratio should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create calibration standards.

-

Sample Preparation: Accurately weigh a known amount of the Ibuprofen sample and dissolve it in the mobile phase.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30 °C).

-

Set the UV detection wavelength (e.g., 220 nm).

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the chromatograms.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Inject the Ibuprofen sample solution and record the chromatogram.

-

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time. Use the calibration curve to determine the concentration of this compound in the sample.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the HPLC analysis of this compound.

Caption: HPLC workflow for this compound impurity analysis.

References

Spectroscopic Profile of 4-Isobutylstyrene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-isobutylstyrene, a key intermediate in the synthesis of various organic compounds, including the widely used nonsteroidal anti-inflammatory drug, ibuprofen. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.33 | d | 7.9 | 2H | Ar-H (ortho to vinyl) |

| 7.11 | d | 7.9 | 2H | Ar-H (ortho to isobutyl) |

| 6.70 | dd | 17.7, 11.0 | 1H | -CH =CH₂ |

| 5.69 | d | 17.7 | 1H | -CH=CH ₂ (trans) |

| 5.18 | d | 11.0 | 1H | -CH=CH ₂ (cis) |

| 2.45 | d | 7.2 | 2H | -CH ₂-CH(CH₃)₂ |

| 1.86 | m | 6.8 | 1H | -CH₂-CH (CH₃)₂ |

| 0.91 | d | 6.6 | 6H | -CH(CH ₃)₂ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 141.5 | Ar-C (quaternary, attached to isobutyl) |

| 136.7 | -C H=CH₂ |

| 135.0 | Ar-C (quaternary, attached to vinyl) |

| 129.3 | Ar-C H (ortho to isobutyl) |

| 125.9 | Ar-C H (ortho to vinyl) |

| 112.8 | -CH=C H₂ |

| 45.1 | -C H₂-CH(CH₃)₂ |

| 30.2 | -CH₂-C H(CH₃)₂ |

| 22.3 | -CH(C H₃)₂ |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 2954 | C-H stretch (aliphatic, strong) |

| 1629 | C=C stretch (vinyl) |

| 1512 | C=C stretch (aromatic) |

| 989 | =C-H bend (out-of-plane, trans) |

| 902 | =C-H bend (out-of-plane, geminal) |

| 847 | C-H bend (out-of-plane, p-disubstituted benzene) |

Sample Preparation: Neat[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.

Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent, such as ethanol or cyclohexane, in a volumetric flask. This stock solution is then serially diluted to prepare solutions of known concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the prepared solutions. A quartz cuvette is first filled with the pure solvent to record a baseline, which is then subtracted from the sample spectra. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm for aromatic compounds, to identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Spectroscopic Guide to 4-Isobutylstyrene: ¹H and ¹³C NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-isobutylstyrene. In the absence of a publicly available, fully assigned experimental spectrum, this document presents a comprehensive predicted analysis based on established NMR principles and comparative data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and structural elucidation.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below with a systematic numbering of the carbon and hydrogen atoms to facilitate clear and unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on the analysis of similar substituted styrenes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H7 | 6.65 - 6.75 | Doublet of doublets (dd) | JH7-H8a ≈ 17.6, JH7-H8b ≈ 10.9 | 1H |

| H2, H6 | 7.28 - 7.38 | Doublet (d) | JH2-H3, JH6-H5 ≈ 8.2 | 2H |

| H3, H5 | 7.08 - 7.18 | Doublet (d) | JH3-H2, JH5-H6 ≈ 8.2 | 2H |

| H8a (trans to H7) | 5.70 - 5.80 | Doublet (d) | JH8a-H7 ≈ 17.6 | 1H |

| H8b (cis to H7) | 5.20 - 5.30 | Doublet (d) | JH8b-H7 ≈ 10.9 | 1H |

| H9 | 2.45 - 2.55 | Doublet (d) | JH9-H10 ≈ 7.2 | 2H |

| H10 | 1.80 - 1.90 | Multiplet (m) | - | 1H |

| H11, H12 | 0.88 - 0.98 | Doublet (d) | JH11/12-H10 ≈ 6.6 | 6H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | 140.5 - 141.5 |

| C1 | 135.0 - 136.0 |

| C7 | 136.5 - 137.5 |

| C2, C6 | 129.0 - 130.0 |

| C3, C5 | 126.0 - 127.0 |

| C8 | 113.0 - 114.0 |

| C9 | 45.0 - 46.0 |

| C10 | 30.0 - 31.0 |

| C11, C12 | 22.0 - 23.0 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following provides a general methodology for the NMR analysis of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition

The following is a logical workflow for setting up an NMR experiment.

Caption: A generalized workflow for NMR data acquisition and processing.

Typical ¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

Typical ¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

Spectral Interpretation and Logical Relationships

The assignment of NMR signals is based on established principles of chemical shifts, spin-spin coupling, and integration. The following diagram illustrates the logical connections used to assign the signals of the isobutyl group.

Caption: Correlation diagram illustrating the spin-spin coupling relationships within the isobutyl group of this compound.

The doublet corresponding to the six protons of the two methyl groups (H11, H12) is a key starting point. This signal couples to the single proton of the methine group (H10), which in turn couples to the two protons of the methylene group (H9). This network of couplings allows for the unambiguous assignment of the entire isobutyl fragment. Similarly, the characteristic splitting patterns of the vinyl protons (H7, H8a, H8b) and the aromatic protons (H2, H3, H5, H6) allow for their confident assignment.

This guide provides a robust framework for the ¹H and ¹³C NMR spectral analysis of this compound, which can be invaluable for researchers engaged in its synthesis, characterization, and application.

FT-IR Spectroscopy for the Characterization of 4-Isobutylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups. This guide provides an in-depth analysis of the expected FT-IR spectral features of 4-isobutylstyrene, a key intermediate in the synthesis of various polymers and pharmaceutical compounds. Understanding the FT-IR spectrum of this compound is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.

Core Functional Groups of this compound

This compound is an aromatic hydrocarbon with three key functional regions that give rise to characteristic absorption bands in the mid-infrared range: the vinyl group (-CH=CH₂), the para-disubstituted benzene ring, and the isobutyl group (-CH₂CH(CH₃)₂). The vibrational modes associated with these groups, including stretching and bending, can be used to confirm the identity and purity of the compound.

Predicted FT-IR Spectral Data for this compound

Due to the limited availability of a publicly accessible, experimentally-derived FT-IR spectrum for this compound, the following table summarizes the predicted characteristic absorption peaks based on established group frequency correlations from spectroscopic literature and data from analogous compounds. These values provide a reliable guide for the interpretation of an experimental spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~ 3085 | =C-H Stretch (asymmetric) | Vinyl | Medium |

| ~ 3025 | =C-H Stretch | Aromatic (Benzene Ring) | Medium |

| ~ 2955 | -C-H Stretch (asymmetric, CH₃) | Isobutyl | Strong |

| ~ 2925 | -C-H Stretch (asymmetric, CH₂) | Isobutyl | Strong |

| ~ 2870 | -C-H Stretch (symmetric, CH₃) | Isobutyl | Medium |

| ~ 1630 | C=C Stretch | Vinyl | Medium |

| ~ 1610, 1515, 1465 | C=C Stretch (in-ring) | Aromatic (Benzene Ring) | Medium-Strong |

| ~ 1415 | =CH₂ In-plane Bend (scissoring) | Vinyl | Medium |

| ~ 1385, 1365 | -C-H Bend (gem-dimethyl split) | Isobutyl | Medium |

| ~ 990 | =C-H Out-of-plane Bend (wag) | Vinyl | Strong |

| ~ 910 | =CH₂ Out-of-plane Bend (wag) | Vinyl | Strong |

| ~ 825 | C-H Out-of-plane Bend | Aromatic (p-disubstituted) | Strong |

Experimental Protocol for FT-IR Analysis of this compound

This section outlines a detailed methodology for acquiring a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

I. Objective: To obtain the mid-infrared absorption spectrum of this compound for functional group identification.

II. Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

-

Sample of this compound (liquid)

-

Micropipette

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Personal Protective Equipment (PPE): safety glasses, gloves

III. Instrument Setup and Background Collection:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or another suitable solvent. Allow the crystal to air dry completely.

-

Set the data acquisition parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

Scan Mode: Transmittance or Absorbance

-

-

Collect a background spectrum with the clean, dry ATR crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

IV. Sample Analysis:

-

Using a micropipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the liquid film.

-

Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final FT-IR spectrum.

V. Data Processing and Interpretation:

-

If necessary, perform a baseline correction on the acquired spectrum to ensure a flat baseline.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound to confirm the compound's identity.

VI. Post-Analysis Cleanup:

-

Raise the ATR press and carefully clean the this compound from the crystal surface using a lint-free wipe and an appropriate solvent.

-

Perform a final cleaning with a fresh wipe and solvent to ensure no residue remains for the next user.

Visualization of FT-IR Functional Group Correlations

The following diagrams illustrate the logical workflow for identifying the key functional groups of this compound from its FT-IR spectrum.

Caption: Correlation of this compound's functional groups with their FT-IR absorption regions.

Caption: Logical workflow for the spectral analysis of this compound via FT-IR.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural verification of this compound. The characteristic absorption bands arising from the vinyl, p-disubstituted aromatic, and isobutyl moieties provide a detailed spectral map for unambiguous identification. By following the outlined experimental protocol, researchers can obtain high-quality spectra, and the provided data and diagrams offer a comprehensive framework for the interpretation of these spectra. This technical guide equips professionals in the pharmaceutical and chemical industries with the necessary information to confidently utilize FT-IR for the analysis of this important chemical compound.

A Technical Guide to the UV-Vis Absorption Spectrum of Styrenic Monomers

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of key styrenic monomers: styrene, α-methylstyrene, and divinylbenzene. The document is intended for researchers, scientists, and professionals in drug development who utilize these monomers in various applications, including polymer synthesis and as building blocks for more complex molecules.

Introduction to UV-Vis Spectroscopy of Styrenic Monomers

Styrenic monomers, characterized by a vinyl group attached to a benzene ring, exhibit distinct UV-Vis absorption spectra due to the presence of a conjugated π-electron system. The absorption of ultraviolet radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these aromatic compounds, the primary electronic transition responsible for the characteristic absorption bands is the π → π* transition.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the specific structure of the monomer and the solvent used for analysis. Understanding these spectral properties is crucial for quantitative analysis, purity assessment, and monitoring of polymerization reactions.

UV-Vis Absorption Data of Styrenic Monomers

The following table summarizes the key UV-Vis absorption data for styrene, α-methylstyrene, and divinylbenzene in various solvents. It is important to note that while λmax values are readily reported in the literature, precise molar absorptivity (ε) values are less commonly available, particularly for α-methylstyrene and divinylbenzene.

| Monomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Styrene | Chloroform | 248, 282, 291.5 | Not Reported | [3] |

| Methanol | ~280.5 | Not Reported | [4] | |

| DMF | 264, 273, 282, 291 | Not Reported | [5] | |

| α-Methylstyrene | DMF | 257, 260, 264, 289 | Not Reported | [5] |

| Divinylbenzene | Acetonitrile | Not specified | Not Reported |

Note: The molar absorptivity for divinylbenzene in acetonitrile is not explicitly stated in the available literature. The provided data indicates the presence of absorption bands, but quantitative values are not available.

Electronic Transitions in Styrenic Monomers

The UV-Vis absorption of styrenic monomers is dominated by π → π* electronic transitions within the conjugated system of the benzene ring and the vinyl group. The energy required for this transition corresponds to the absorption of photons in the UV region of the electromagnetic spectrum.[1]

References

Physical properties of 4-isobutylstyrene: boiling point, density

An In-depth Technical Guide to the Physical Properties of 4-Isobutylstyrene

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise physical characteristics of chemical compounds are critical. This document includes tabulated data, detailed experimental methodologies, and a conceptual diagram to illustrate the structure-property relationships.

Physical Properties of this compound

This compound, a derivative of styrene, is a colorless liquid utilized in the synthesis of various polymers and resins.[1] A thorough understanding of its physical properties is essential for its application and for the prediction of its behavior in different chemical and physical processes.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to material science.

| Physical Property | Value | Units |

| Boiling Point | 227 | °C |

| Density | 0.882 | g/mL |

Data sourced from Guidechem[1] and Chemdad[2].

Experimental Protocols

The determination of the boiling point and density of a liquid organic compound like this compound is a fundamental laboratory practice. The following sections detail the standard experimental procedures for obtaining these values.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[4][5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[5]

-

The test tube is then attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

This assembly is immersed in a heating bath (e.g., a Thiele tube filled with liquid paraffin).[3]

-

The apparatus is heated gently and uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[5]

Density Determination

Density is defined as the mass of a substance per unit volume.[6][7] For a liquid like this compound, the density can be accurately determined using a pycnometer or a volumetric flask.[6]

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m1).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m2). The temperature is crucial as the density of water changes with temperature.

-

The pycnometer is emptied, dried completely, and then filled with this compound. It is then weighed again (m3).

-

The density of the this compound is calculated using the following formula:

Density of liquid = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature

Structure-Property Relationship

The physical properties of a molecule are intrinsically linked to its chemical structure. For this compound, the boiling point and density are influenced by its molecular weight, intermolecular forces, and molecular shape.

References

- 1. Page loading... [wap.guidechem.com]

- 2. p-Isobutylstyrene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide on the Solubility and Miscibility of 4-Isobutylstyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 4-isobutylstyrene, a key intermediate in the synthesis of various polymers and pharmaceutical compounds. Due to a lack of extensive publicly available quantitative data, this guide focuses on qualitative solubility, predicted miscibility based on chemical principles, and detailed experimental protocols for determining these properties.

Introduction to this compound

This compound (also known as p-isobutylstyrene) is a colorless liquid with the chemical formula C₁₂H₁₆. Its structure consists of a styrene molecule substituted with an isobutyl group at the para position of the benzene ring. This nonpolar organic compound is widely utilized in the production of polymers and resins, exhibiting excellent compatibility with a variety of materials. An understanding of its solubility and miscibility is crucial for its application in synthesis, purification, and formulation.

Predicted Solubility and Miscibility

The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility. As a nonpolar aromatic hydrocarbon, this compound is expected to be readily soluble in and miscible with other nonpolar and weakly polar organic solvents. Conversely, it is predicted to have very low solubility in and be immiscible with highly polar solvents such as water.

Table 1: Predicted Qualitative Solubility and Miscibility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility with this compound | Rationale |

| Alcohols (Polar, Protic) | Methanol | Immiscible / Poorly Soluble | Significant difference in polarity. |

| Ethanol | Partially Miscible / Sparingly Soluble | The ethyl chain increases nonpolar character, but the hydroxyl group's polarity is dominant. | |

| Ketones (Polar, Aprotic) | Acetone | Miscible / Soluble | Acetone has a moderate polarity and can dissolve many nonpolar compounds.[1][2] |

| Aromatic Hydrocarbons (Nonpolar) | Toluene | Miscible / Soluble | Similar nonpolar aromatic structures lead to strong van der Waals interactions.[3] |

| Benzene | Miscible / Soluble | Both are nonpolar aromatic hydrocarbons, ensuring complete miscibility. | |

| Alkanes (Nonpolar) | Hexane | Miscible / Soluble | Both are nonpolar hydrocarbons, leading to good miscibility.[3] |

| Heptane | Miscible / Soluble | Similar to hexane, heptane is a nonpolar solvent compatible with this compound. | |

| Ethers (Weakly Polar) | Diethyl Ether | Miscible / Soluble | The nonpolar character of the ethyl groups outweighs the slight polarity of the ether linkage. |

| Tetrahydrofuran (THF) | Miscible / Soluble | THF is a versatile solvent capable of dissolving a wide range of nonpolar and polar compounds. | |

| Halogenated Hydrocarbons (Weakly Polar) | Dichloromethane | Miscible / Soluble | Dichloromethane is a good solvent for many organic compounds. |

| Chloroform | Miscible / Soluble | Chloroform's ability to dissolve nonpolar compounds is well-established.[3] | |

| Water (Highly Polar) | Water | Immiscible / Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar this compound. |

Experimental Protocols for Solubility and Miscibility Determination

The following are detailed methodologies for the experimental determination of the solubility and miscibility of this compound in organic solvents.

Protocol for Determining Miscibility of Two Liquids

This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with a given solvent at various proportions.

Materials:

-

This compound

-

Test solvent

-

Graduated cylinders or pipettes

-

A series of sealable glass vials or test tubes

-

Vortex mixer or shaker

Procedure:

-

Prepare a series of mixtures of this compound and the test solvent in clean, dry, and sealed glass vials. The volume ratios should cover a range, for example: 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1. The total volume in each vial can be kept constant (e.g., 10 mL).

-

After adding the two liquids to each vial, seal the vials tightly to prevent evaporation.

-

Agitate each mixture vigorously for 1-2 minutes using a vortex mixer or by thorough shaking.

-

Allow the mixtures to stand undisturbed at a constant temperature (e.g., 25 °C) and observe them against a well-lit background.

-

Observation:

-

Miscible: If a single, clear, homogeneous phase is observed in all proportions, the two liquids are miscible.

-

Immiscible: If two distinct layers are formed, the liquids are immiscible.[4]

-

Partially Miscible: If a single phase is observed at some ratios but two phases at others, the liquids are partially miscible. Note the compositions at which phase separation occurs.

-

-

Record the observations for each mixture.

Protocol for Quantitative Determination of Solubility (Shake-Flask Method)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.[5]

Materials:

-

This compound

-

Solvent of interest

-

Sealable, temperature-controlled shaker bath or incubator

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check if further dissolution is occurring.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the filtered sample from the saturated solution under the same conditions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the collected sample. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for determining miscibility and the relationship between molecular polarity and solubility.

Conclusion

References

An In-depth Technical Guide on the Health and Safety Considerations for 4-Isobutylstyrene Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-isobutylstyrene in a laboratory and drug development setting. The information is compiled to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data-driven safety practices, detailed experimental protocols, and an understanding of potential toxicological pathways.

Physicochemical and Toxicological Properties

This compound is a colorless liquid used in the production of polymers and resins. A thorough understanding of its physical, chemical, and toxicological properties is the foundation of a robust safety protocol.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 63444-56-4 |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Boiling Point | 227 °C |

| Melting Point | -36.9 °C (estimate) |

| Flash Point | 85 °C |

| Density | 0.882 g/cm³ |

| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C (Predicted) |

| Refractive Index | 1.5218 |

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and structurally related compounds. It is important to note that some data is derived from analogous compounds and should be interpreted with caution.

| Endpoint | Test Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 12800 mg/kg[1] | Low Toxicity |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 5000 ppm (6 hours)[1] | |

| Skin Irritation | Guinea Pig | Dermal | - | Slight Irritant[2] |

| Eye Irritation | Rabbit | Ocular | - | Moderately Irritating (for Isobutyl Isobutyrate) |

Hazard Identification and Risk Assessment

This compound is classified as a flammable liquid and may cause irritation upon contact with the skin, eyes, and respiratory tract.

Health Hazards

-

Skin Irritation: May cause slight skin irritation.[2]

-

Eye Irritation: May cause eye irritation.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Physical Hazards

-

Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

Safe Handling and Storage Procedures

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory.

-

Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Containers: Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)[3][4][5]

This method is used to assess the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a preliminary sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)[6][7][8][9][10]

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)[1][11][12][13][14]

This guideline describes the procedure for assessing eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored based on a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)[15][16][17][18][19]

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are used.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)[20][21][22][23][24]

This assay detects gene mutations in cultured mammalian cells.

-

Test System: Established mammalian cell lines, such as mouse lymphoma L5178Y cells, are used.

-

Procedure: The cells are exposed to the test substance with and without metabolic activation.

-

Analysis: Mutations are typically measured at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci. Mutant frequency is determined by plating cells in selective medium.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)[25][26][27][28][29]

This test assesses the potential of a substance to induce chromosomal damage in vivo.

-

Test Animals: Typically, mice or rats are used.

-

Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected.

-

Analysis: Erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated erythrocytes indicates genotoxic activity.

Putative Toxicological Pathways and Mechanisms

While specific signaling pathways for this compound toxicity have not been extensively studied, its structural similarity to styrene allows for the postulation of potential metabolic and toxicological mechanisms.

Putative Metabolic Pathway

Styrene is primarily metabolized by cytochrome P450 (CYP) enzymes to form styrene oxide.[3] A similar pathway can be hypothesized for this compound.

Caption: Putative metabolic pathway of this compound.

General Cellular Stress and Toxicity Pathway

Chemical-induced toxicity often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to apoptosis (programmed cell death).

Caption: General pathway of chemical-induced cellular stress.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and collect with non-combustible absorbent material.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment specific to your laboratory's procedures and conditions. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before working with any chemical.

References

Commercial Availability and Suppliers of 4-Isobutylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylstyrene, a substituted styrene derivative, is a key chemical intermediate primarily recognized for its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Its vinyl group and substituted aromatic ring make it a versatile monomer for copolymerization, leading to the production of various polymers with tailored properties. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical data for professionals in research, and drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to different scales of demand, from research and development quantities (milligrams to grams) to potential bulk orders. The primary suppliers are global chemical companies and specialized distributors.

For research and pharmaceutical reference standards, this compound is offered in small quantities. Notable suppliers in this category include:

-

Alfa Omega Pharma: Provides this compound as a reference standard, particularly relevant for pharmaceutical quality control and research.[1]

-

MilliporeSigma (Sigma-Aldrich): Lists this compound as a pharmaceutical secondary standard, a certified reference material suitable for various analytical applications, including pharmaceutical release testing and method development.[2][3] They offer it in quantities such as 50 mg.[2]

-

Santa Cruz Biotechnology: Supplies p-isobutylstyrene for research purposes, classifying it as a biochemical for proteomics research.[4]

For larger quantities, including potential industrial supply, a broader search among chemical manufacturers and distributors is necessary. While many online catalogs list the compound, securing bulk quantities may require direct inquiries with manufacturers. ChemicalBook, for instance, lists numerous suppliers of p-isobutylstyrene in China, which could be a source for larger scale orders.[5][6]

The following table summarizes the available quantitative data from various suppliers. Please note that pricing is subject to change and may vary based on quantity and purity.

| Supplier | Product Name/Synonym | CAS Number | Available Quantities | Price (USD) | Purity/Grade |

| MilliporeSigma (Sigma-Aldrich) | This compound | 63444-56-4 | 50 mg | $699.11 | Pharmaceutical Secondary Standard[2] |

| Alfa Omega Pharma | 4-Isobutyl Styrene | 63444-56-4 | 10mg, 25mg, 50mg, 100mg | Request Quote | In House/Pharmacopeia USP/BP/EP[1] |

| Santa Cruz Biotechnology | p-Isobutylstyrene | 63444-56-4 | Research Quantities | Request Quote | Research Grade[4] |

| J & K SCIENTIFIC LTD. (via ChemicalBook) | p-Isobutylstyrene | 63444-56-4 | 500mg, 50mg | Request Quote | Not Specified[6] |

| Beijing HwrkChemical Technology Co., Ltd (via ChemicalBook) | This compound | 63444-56-4 | 1g | Request Quote | 95.00%[6] |

Experimental Protocols

Synthesis of Ibuprofen from this compound

This compound is a crucial precursor in one of the common industrial syntheses of Ibuprofen. The process typically involves the carbonylation of this compound. While specific industrial protocols are proprietary, the general methodology is described in the scientific and patent literature.

Reaction: Asymmetric hydrocarboxylation of this compound.

Reagents and Conditions:

-

Substrate: this compound

-

Carbon Source: Carbon monoxide (CO)

-

Catalyst: Palladium chloride (PdCl₂)

-

Solvent: A mixture of water and Tetrahydrofuran (THF)

-

Chiral Ligand (for asymmetric synthesis): L-(+)-diethyltartrate

-

Temperature and Pressure: Elevated temperature and pressure are typically required for carbonylation reactions, though specific parameters may vary.[7]

General Procedure: The reaction is carried out in a pressure reactor. This compound is dissolved in the solvent mixture containing the palladium catalyst and the chiral ligand. The reactor is then pressurized with carbon monoxide, and the reaction mixture is heated. After the reaction is complete, the product, Ibuprofen, is isolated and purified. The use of a chiral ligand allows for the enantioselective synthesis of the desired (S)-(+)-Ibuprofen enantiomer.[7]

Copolymerization of Styrene and Isobutylene to form Poly(styrene-b-isobutylene-b-styrene) (SIBS)

This compound, as a styrene derivative, can be used in polymerization reactions. A well-documented example is the synthesis of triblock copolymers like poly(styrene-b-isobutylene-b-styrene) (SIBS), which has applications in the medical device field, such as in drug-eluting stents. The following is a representative experimental protocol for the synthesis of SIBS.

Methodology: Cationic Polymerization

Materials:

-

Initiator: 1,4-Bis(2-chloro-2-propyl)benzene (dicumyl chloride, DiCumCl)

-

Co-initiator: Titanium tetrachloride (TiCl₄)

-

Proton Trap: 2,6-dimethylpyridine or 2,6-lutidine

-

Monomers: Isobutylene and Styrene

-

Solvents: Methylcyclohexane (MCH) and Methylene chloride (CH₂Cl₂)

-

Quenching Agent: Ethanol

-

Atmosphere: Inert (Argon)

Experimental Setup: The polymerization is conducted in a three-necked flask equipped with a mechanical stirrer under an argon atmosphere at low temperatures (e.g., -80 °C).[8]

Procedure:

-

The reaction flask is chilled to -80 °C.

-

The initiator (dicumyl chloride), solvents (methylcyclohexane and methylene chloride), and the proton trap (2,6-dimethylpyridine) are added to the flask.

-

Chilled isobutylene is then introduced into the reaction mixture.

-

The mixture is agitated for a short period before initiating the polymerization by adding the co-initiator (TiCl₄).

-

The polymerization of the isobutylene block proceeds.

-

Once the isobutylene polymerization reaches near-complete conversion, a solution of styrene in the solvent mixture (containing a proton trap) is added to the reactor to grow the polystyrene blocks.[8]

-

After the desired polymerization time, the reaction is terminated by adding an excess of chilled ethanol.

-

The resulting triblock copolymer is then purified, typically by precipitation in a non-solvent and drying under reduced pressure.[8]

Visualizations

Experimental Workflow: Synthesis of Ibuprofen from this compound

Caption: A logical workflow for the synthesis of Ibuprofen from this compound via carbonylation.

Experimental Workflow: Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS)

Caption: A step-by-step workflow for the synthesis of SIBS triblock copolymer via cationic polymerization.

References

- 1. 4-Isobutyl Styrene | 63444-56-4 [alfaomegapharma.com]

- 2. alkalisci.com [alkalisci.com]

- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. p-Isobutylstyrene | 63444-56-4 [chemicalbook.com]

- 6. p-Isobutylstyrene suppliers & manufacturers in China [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions [mdpi.com]

The Role of 4-Isobutylstyrene as a Precursor to Ibuprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), with a specific focus on the role of 4-isobutylstyrene. While the most prominent and environmentally friendly industrial synthesis, the BHC process, does not directly utilize this compound as a starting material, this compound emerges as a key intermediate and, under certain conditions, a significant byproduct. This document will delve into the primary synthesis routes, present quantitative data, detail experimental protocols, and visualize the chemical transformations involved.

Introduction to Ibuprofen Synthesis

The commercial production of Ibuprofen has evolved significantly from its inception. The original six-step Boots process was largely replaced by the more efficient and greener three-step BHC (Boots-Hoechst-Celanese) process.[1] The BHC process is lauded for its high atom economy, achieving approximately 80% utilization of atoms, a substantial improvement over the 40% of the Boots process.[2][3] This greener approach also minimizes waste by recovering and reusing catalysts and byproducts.[3][4]

The core of modern Ibuprofen synthesis begins with isobutylbenzene. The two most established industrial methods for converting isobutylbenzene to Ibuprofen are the Boots process and the BHC process.

The BHC "Green" Synthesis of Ibuprofen

The BHC process is a three-step synthesis that has become the industry standard due to its efficiency and reduced environmental impact.[4]

Step 1: Friedel-Crafts Acylation

Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. This reaction produces 4'-isobutylacetophenone. The HF can be recovered and reused, contributing to the process's green credentials.[1][3]

Step 2: Catalytic Hydrogenation

The 4'-isobutylacetophenone is then reduced to 1-(4'-isobutylphenyl)ethanol. This is achieved through catalytic hydrogenation using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1][5]

Step 3: Carbonylation

The final step involves the carbonylation of 1-(4'-isobutylphenyl)ethanol with carbon monoxide in the presence of a palladium catalyst to yield Ibuprofen.[1][5] It is in this critical step that this compound can be formed as a byproduct through the dehydration of 1-(4'-isobutylphenyl)ethanol, particularly at lower carbon monoxide pressures.[6][7]

Logical Workflow of the BHC Process

Caption: Workflow for the greener BHC synthesis of Ibuprofen.

Role of this compound

While not the primary starting material in the BHC process, this compound can be synthesized from 1-(4'-isobutylphenyl)ethanol and can also be a significant byproduct in the carbonylation step.[6] Some alternative, though less common, synthetic routes directly utilize this compound.

This compound as a Byproduct

During the carbonylation of 1-(4'-isobutylphenyl)ethanol to Ibuprofen, the dehydration of the alcohol can lead to the formation of this compound. This side reaction is more prominent at lower carbon monoxide pressures. For instance, reducing the CO pressure from 500 psig to 400 psig can substantially increase the formation of this compound and decrease the yield of Ibuprofen.[6][7]

Direct Synthesis of Ibuprofen from this compound

Alternative synthetic pathways have been developed that use this compound as the direct precursor to Ibuprofen. These methods often involve hydrocarboxylation or hydroformylation reactions.

-

Asymmetric Hydrocarboxylation: this compound can be treated with carbon monoxide in the presence of a palladium chloride (PdCl₂) catalyst to yield Ibuprofen. This method can produce Ibuprofen in high yields.[8]

-

Hydroformylation and Oxidation: Another route involves the hydroformylation of this compound with carbon monoxide and hydrogen, catalyzed by a metal complex, to produce 2-(4-isobutylphenyl)propionaldehyde. This aldehyde is then oxidized to Ibuprofen.[9]

Synthesis Pathway from this compound

Caption: Direct synthesis routes of Ibuprofen from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis routes.

Table 1: Performance Comparison of Boots vs. BHC Process

| Metric | Boots Process | BHC Process |

| Number of Steps | 6 | 3 |

| Starting Material | Isobutylbenzene | Isobutylbenzene |

| Overall Yield | ~40% | ~77-80% |

| Atom Economy | 40%[1] | 77% (up to 99% with byproduct recovery)[1][3] |

| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide |

| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1] |

| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[1] | Acetic acid (recoverable and reusable)[1] |

Table 2: Carbonylation of 1-(4'-isobutylphenyl)ethanol to Ibuprofen - Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | CO Pressure (psig) | Reaction Time (h) | Conversion (%) | Ibuprofen Selectivity (%) | Reference |

| PdCl₂(PPh₃)₂ | Benzene | 125-129 | 800 | 16 | - | - | [6] |

| PdCl₂(PPh₃)₂ | Benzene | 125-129 | 800 | 6 | - | - | [6] |

| PdCl₂ + PPh₃ | Methyl Ethyl Ketone | 125 | - | 2 | - | - | [6] |

| 1% Rh/C + PPh₃ | Methyl Ethyl Ketone | 115 | 800 | - | 98 | 99 | [10] |

Table 3: Direct Synthesis from this compound

| Reaction | Catalyst | Yield (%) | Reference |

| Asymmetric Hydrocarboxylation | PdCl₂ | 86 | [8] |

| p-Isobutylstyrene Carbonylation | Noble Metal Catalyst | 95 | [11] |

Experimental Protocols

BHC Process: Carbonylation of 1-(4'-isobutylphenyl)ethanol

The following is a representative protocol for the carbonylation step:

-

Reactor Charging: A 300 cc Hastelloy C autoclave is charged with 1-(4'-isobutylphenyl)ethanol (IBPE) (10.0 g, 56.0 mmol), PdCl₂(PPh₃)₂ (260 mg, 0.37 mmol), 10% HCl (25 g, 68 mmol HCl), and benzene (27 mL).[6]

-

Purging: The autoclave is sealed and purged twice with N₂ and CO.[6]

-

Pressurization and Heating: The autoclave is pressurized to 800 psig with CO, and the contents are heated to 125-129°C with stirring.[6]

-

Reaction: The reaction is allowed to proceed for a specified time (e.g., 6-16 hours).[6]

-

Work-up: After cooling and venting, the organic layer is separated, and the aqueous layer is washed with ethyl acetate. The combined organic fractions are dried and concentrated to yield the product.[7]

Synthesis of Ibuprofen from 1-chloro-1-(4-isobutylphenyl)ethane (via Grignard Reaction)

This laboratory-scale synthesis provides an alternative to the high-pressure carbonylation:

-

Grignard Reagent Formation: To an oven-dried, 50 mL round-bottom flask, add 534 mg (2.71 mmol) of 1-chloro-1-(4-isobutylphenyl)ethane, 20 mL of THF, 1.06 g (43 mmol) of magnesium, and a drop of 1,2-dibromoethane. The solution is heated under reflux for 30 minutes after foaming is apparent.[12]

-

Carboxylation: After cooling to room temperature, 1 L of CO₂ is bubbled through the resulting Grignard reagent.[12]

-

Work-up: The reaction mixture is decanted into a separatory funnel with 10 mL of petroleum ether and 16 mL of 10% HCl. The aqueous phase is extracted with petroleum ether. The combined organic layers are then extracted with 5% NaOH.[12]

-

Isolation: The alkaline aqueous solution is acidified with 10% HCl. The precipitated Ibuprofen is extracted with petroleum ether, dried over Na₂SO₄, and the solvent is evaporated to yield the solid product.[12]

Conclusion

While this compound is not the primary starting material in the most economically viable industrial synthesis of Ibuprofen (the BHC process), it plays a crucial role as a potential intermediate and byproduct. Understanding the conditions that favor its formation is essential for optimizing the yield and purity of Ibuprofen in the BHC process. Furthermore, direct synthesis routes from this compound, although less common commercially, offer alternative pathways that continue to be explored in academic and industrial research. This guide provides the foundational technical knowledge for professionals engaged in the research and development of Ibuprofen and related pharmaceutical compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 3. epa.gov [epa.gov]

- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]

- 7. US4981995A - Method for producing ibuprofen - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0434343B1 - Process for preparing ibuprofen and its alkyl esters - Google Patents [patents.google.com]

- 10. Ibuprofen synthesis - chemicalbook [chemicalbook.com]

- 11. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

Methodological & Application

Application Notes and Protocols: Cationic Polymerization of 4-Isobutylstyrene - Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and kinetics of the cationic polymerization of 4-isobutylstyrene. This information is valuable for the controlled synthesis of poly(this compound), a polymer with potential applications in various fields, including drug delivery and biomaterials, owing to its tunable properties.

Introduction

Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species, such as a carbocation.[1][2][3] Monomers with electron-donating substituents, like this compound, are particularly well-suited for this type of polymerization. The electron-donating isobutyl group at the para position of the styrene monomer stabilizes the propagating carbocation, facilitating the polymerization process.[4][5] This document outlines the fundamental mechanistic steps, kinetic considerations, and detailed experimental protocols for the cationic polymerization of this compound.

Mechanism of Cationic Polymerization

The cationic polymerization of this compound proceeds through three main stages: initiation, propagation, and chain transfer/termination.

Initiation

Initiation involves the formation of a carbocationic active center from the monomer. This is typically achieved using a Lewis acid (co-initiator) in the presence of a protic initiator (e.g., water).[1][2][6] Common Lewis acids include tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium(IV) chloride (TiCl₄).[1][7]

The initiator and co-initiator form a complex that generates a proton, which then adds to the vinyl group of the this compound monomer, creating a stable tertiary carbocation.[2][6]

Caption: Initiation of Cationic Polymerization.

Propagation

During propagation, the carbocationic end of the growing polymer chain repeatedly adds to new monomer molecules in a head-to-tail fashion.[3] This process leads to the elongation of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the polarity of the solvent.[1][3]

Chain Transfer and Termination

The growth of the polymer chain can be halted by chain transfer or termination events.